molecular formula C22H29NO8 B1414315 (S)-Propranolol-O-beta-D-glucuronide CAS No. 58657-78-6

(S)-Propranolol-O-beta-D-glucuronide

Numéro de catalogue: B1414315
Numéro CAS: 58657-78-6
Poids moléculaire: 435.5 g/mol
Clé InChI: PCALHJGQCKATMK-QBUJOIIVSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

(S)-Propranolol-O-beta-D-glucuronide is a useful research compound. Its molecular formula is C22H29NO8 and its molecular weight is 435.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality (S)-Propranolol-O-beta-D-glucuronide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (S)-Propranolol-O-beta-D-glucuronide including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

Numéro CAS

58657-78-6

Formule moléculaire

C22H29NO8

Poids moléculaire

435.5 g/mol

Nom IUPAC

(2S,3S,4S,5R,6R)-3,4,5-trihydroxy-6-[(2S)-1-naphthalen-1-yloxy-3-(propan-2-ylamino)propan-2-yl]oxyoxane-2-carboxylic acid

InChI

InChI=1S/C22H29NO8/c1-12(2)23-10-14(11-29-16-9-5-7-13-6-3-4-8-15(13)16)30-22-19(26)17(24)18(25)20(31-22)21(27)28/h3-9,12,14,17-20,22-26H,10-11H2,1-2H3,(H,27,28)/t14-,17-,18-,19+,20-,22+/m0/s1

Clé InChI

PCALHJGQCKATMK-QBUJOIIVSA-N

SMILES

CC(C)NCC(COC1=CC=CC2=CC=CC=C21)OC3C(C(C(C(O3)C(=O)O)O)O)O

SMILES isomérique

CC(C)NC[C@@H](COC1=CC=CC2=CC=CC=C21)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)C(=O)O)O)O)O

SMILES canonique

CC(C)NCC(COC1=CC=CC2=CC=CC=C21)OC3C(C(C(C(O3)C(=O)O)O)O)O

Origine du produit

United States

Foundational & Exploratory

An In-depth Technical Guide to the Stereoselective Glucuronidation of Propranolol: Unraveling the Differences Between (S) and (R) Propranolol Glucuronide Metabolites

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive exploration of the stereoselective metabolism of propranolol, focusing on the formation and analytical differentiation of its (S) and (R) glucuronide metabolites. Designed for researchers, scientists, and professionals in drug development, this document delves into the enzymatic mechanisms, pharmacokinetic consequences, and detailed analytical methodologies pertinent to these critical metabolic pathways.

Introduction: The Significance of Stereochemistry in Propranolol Metabolism

Propranolol, a non-selective β-adrenergic receptor antagonist, is widely used in the treatment of cardiovascular diseases such as hypertension, angina pectoris, and cardiac arrhythmias.[1] It is administered clinically as a racemic mixture of two enantiomers: (S)-(-)-propranolol and (R)-(+)-propranolol. The pharmacological activity of propranolol resides almost exclusively in the (S)-enantiomer, which is approximately 100 times more potent in its β-blocking activity than the (R)-enantiomer.[2]

Propranolol undergoes extensive hepatic metabolism, with glucuronidation being a major pathway, accounting for about 17% of a given dose.[1][3] This phase II metabolic process involves the conjugation of glucuronic acid to the propranolol molecule, a reaction catalyzed by UDP-glucuronosyltransferases (UGTs).[3] This conjugation increases the water solubility of the drug, facilitating its excretion from the body.[3]

Crucially, the glucuronidation of propranolol is a stereoselective process, meaning the (S) and (R) enantiomers are metabolized at different rates by different UGT isoforms. This stereoselectivity has significant implications for the pharmacokinetic and pharmacodynamic profile of the drug, influencing the plasma concentrations of the active enantiomer and its metabolites. Understanding the differences between (S)- and (R)-propranolol glucuronide is therefore paramount for a complete comprehension of propranolol's disposition in the body.

Enzymatic Basis of Stereoselective Glucuronidation

The differential formation of (S)- and (R)-propranolol glucuronide is a direct consequence of the specific and often opposing stereoselectivities of various human UGT enzymes. A number of UGT isoforms have been identified as catalysts in propranolol glucuronidation, with key enzymes exhibiting distinct preferences for one enantiomer over the other.[3][4][5]

Key UGT Isoforms and Their Stereoselectivity

Several UGT enzymes contribute to the glucuronidation of propranolol, with UGT1A9, UGT1A10, UGT1A7, UGT2A1, and UGT2B7 being the most significant.[4][6][7] Their stereoselective activities are summarized below:

  • UGT1A9: This is a major hepatic UGT isoform that displays a pronounced preference for the (S)-enantiomer. Studies have shown that UGT1A9 glucuronidates (S)-propranolol at a much higher rate than (R)-propranolol.[3][7] The intrinsic clearance (CLint) for the S-enantiomer by UGT1A9 can be several-fold higher than for the R-enantiomer.[7]

  • UGT1A10: In stark contrast to UGT1A9, UGT1A10 exhibits a preference for the (R)-enantiomer.[3][4][5] This isoform is primarily expressed extrahepatically, particularly in the intestine.[3] The opposing stereoselectivity of UGT1A9 and UGT1A10 highlights the tissue-specific differences in drug metabolism.[3]

  • UGT1A7 and UGT2A1: Similar to UGT1A9, both UGT1A7 and UGT2A1 have been found to preferentially glucuronidate (S)-propranolol.[4][5]

  • UGT2B7: This UGT isoform shows little to no significant stereoselectivity in the glucuronidation of propranolol.[3][7]

  • UGT2B4: While involved in propranolol glucuronidation, UGT2B4 does not exhibit significant stereoselectivity.[3]

The net result of these enzymatic activities, particularly the dominance of the highly active hepatic UGT1A9, leads to a greater overall formation of (S)-propranolol glucuronide in the body.

G cluster_propranolol Racemic Propranolol cluster_ugts UGT Enzymes cluster_metabolites Glucuronide Metabolites (S)-Propranolol (S)-Propranolol UGT1A9 UGT1A9 (S)-Propranolol->UGT1A9 High Affinity UGT1A7 UGT1A7 (S)-Propranolol->UGT1A7 High Affinity UGT2A1 UGT2A1 (S)-Propranolol->UGT2A1 High Affinity UGT2B7 UGT2B7 (S)-Propranolol->UGT2B7 No Preference (R)-Propranolol (R)-Propranolol UGT1A10 UGT1A10 (R)-Propranolol->UGT1A10 High Affinity (R)-Propranolol->UGT2B7 No Preference (S)-Propranolol Glucuronide (S)-Propranolol Glucuronide UGT1A9->(S)-Propranolol Glucuronide UGT1A7->(S)-Propranolol Glucuronide UGT2A1->(S)-Propranolol Glucuronide (R)-Propranolol Glucuronide (R)-Propranolol Glucuronide UGT1A10->(R)-Propranolol Glucuronide UGT2B7->(S)-Propranolol Glucuronide UGT2B7->(R)-Propranolol Glucuronide

Caption: Stereoselective glucuronidation of propranolol by key UGT isoforms.

Pharmacokinetic Differences

The stereoselective glucuronidation of propranolol directly translates to observable differences in the plasma concentrations of the parent enantiomers and their glucuronide metabolites following oral administration of the racemic mixture.

Plasma Concentrations

Consistent with the enzymatic preference for (S)-propranolol glucuronidation in the liver, steady-state plasma concentrations of (S)-propranolol glucuronide are significantly higher than those of (R)-propranolol glucuronide.[3][8] Similarly, the plasma concentrations of the parent (S)-propranolol are also greater than those of (R)-propranolol.[8] This is due to the stereoselective metabolism of propranolol via other pathways as well, such as ring oxidation, which preferentially metabolizes the (R)-enantiomer.[9][10]

The terminal elimination half-lives of both (S)-propranolol and its glucuronide conjugate are longer than those for the (R)-enantiomer and its corresponding glucuronide.[8]

Parameter(S)-Propranolol Glucuronide(R)-Propranolol GlucuronideReference
Relative Plasma Concentration HigherLower[3][8]
Formation Rate (in liver) FasterSlower[3]
Elimination Half-life LongerShorter[8]

Table 1: Comparative pharmacokinetic parameters of (S)- and (R)-propranolol glucuronide.

Analytical Methodologies for Separation and Quantification

The accurate determination of the stereoselective disposition of propranolol and its metabolites necessitates robust analytical methods capable of separating and quantifying the individual enantiomers and their diastereomeric glucuronides. High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase is the most common and effective technique for this purpose.[2][11][12]

Experimental Protocol: Chiral HPLC for the Separation of Propranolol Glucuronide Diastereomers

This protocol outlines a general methodology for the separation of (S)- and (R)-propranolol glucuronide from a biological matrix.

4.1.1. Sample Preparation (Solid-Phase Extraction)

  • Condition a C18 SPE cartridge with 1 mL of methanol followed by 1 mL of deionized water.

  • Load 1 mL of plasma or urine sample onto the cartridge.

  • Wash the cartridge with 1 mL of 5% methanol in water to remove interferences.

  • Elute the analytes with 1 mL of methanol.

  • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase for HPLC analysis.

4.1.2. HPLC Conditions

  • Column: Chiral stationary phase column (e.g., α-Burke 2®, ChiralPak IA)[2]

  • Mobile Phase: A mixture of n-heptane, ethanol, and a basic modifier like diethylamine (e.g., 80:20:0.1 v/v/v). The exact ratio may require optimization.[2][11]

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 25°C

  • Detection: Fluorescence detector with excitation at 290 nm and emission at 335 nm, or UV detection at 280 nm.[7] Mass spectrometry (LC-MS/MS) can also be used for enhanced sensitivity and specificity, monitoring the transition of m/z 436 → 116 for the glucuronides.[5][13]

  • Injection Volume: 20 µL

4.1.3. Expected Results

Under optimal conditions, this method will yield baseline separation of the (S)- and (R)-propranolol glucuronide diastereomers. The elution order will depend on the specific chiral stationary phase used. For instance, with some columns, the (R)-enantiomer and its glucuronide exhibit higher retention times.[2][11]

G cluster_workflow Analytical Workflow Biological Sample Biological Sample Solid-Phase Extraction Solid-Phase Extraction Biological Sample->Solid-Phase Extraction Evaporation & Reconstitution Evaporation & Reconstitution Solid-Phase Extraction->Evaporation & Reconstitution Chiral HPLC Analysis Chiral HPLC Analysis Evaporation & Reconstitution->Chiral HPLC Analysis Data Acquisition & Quantification Data Acquisition & Quantification Chiral HPLC Analysis->Data Acquisition & Quantification

Caption: Experimental workflow for the analysis of propranolol glucuronide diastereomers.

Conclusion

The metabolism of propranolol is a complex process marked by significant stereoselectivity. The differential glucuronidation of (S)- and (R)-propranolol, driven by the opposing preferences of key UGT enzymes, leads to distinct pharmacokinetic profiles for each enantiomer and their respective glucuronide metabolites. A thorough understanding of these differences, supported by robust analytical methodologies, is essential for a comprehensive evaluation of the drug's efficacy and safety. This guide provides a foundational framework for researchers and drug development professionals to navigate the intricacies of propranolol's stereoselective metabolism.

References

  • Hanioka, N., et al. (2008). Prominent but Reverse Stereoselectivity in Propranolol Glucuronidation by Human UDP-Glucuronosyltransferases 1A9 and 1A10. Drug Metabolism and Disposition, 36(11), 2245-2251. [Link]

  • Narimatsu, S., et al. (2008). Stereoselective glucuronidation of propranolol in human and cynomolgus monkey liver microsomes: role of human hepatic UDP-glucuronosyltransferase isoforms, UGT1A9, UGT2B4 and UGT2B7. Pharmacology, 82(4), 283-291. [Link]

  • Nelson, W. L., & Shetty, H. U. (1986). Chemical and stereochemical aspects of propranolol metabolism. Diastereomeric 1-(1-hydroxy-2-propylamino)-3-(1-naphthoxy)-2-propanols produced by rat liver microsomal .omega.-hydroxylation. Journal of Medicinal Chemistry, 29(8), 1353-1359. [Link]

  • Yu, L., et al. (2010). Stereoselective metabolism of propranolol glucuronidation by human UDP-glucuronosyltransferases 2B7 and 1A9. Chirality, 22(5), 456-461. [Link]

  • Walle, T., et al. (1988). Stereoselective Disposition and Glucuronidation of Propranolol in Humans. Journal of Pharmacology and Experimental Therapeutics, 246(2), 543-548. [Link]

  • Walle, T., et al. (1985). Stereoselective Ring Oxidation of Propranolol in Man. British Journal of Clinical Pharmacology, 20(3), 209-215. [Link]

  • Wikipedia. (n.d.). Propranolol. In Wikipedia. Retrieved February 13, 2026, from [Link]

  • Lejkowski, P., et al. (2019). Survey of Pharmacological Activity and Pharmacokinetics of Selected β-Adrenergic Blockers in Regard to Their Stereochemistry. Molecules, 24(4), 697. [Link]

  • Walle, T., et al. (1985). Stereoselective ring oxidation of propranolol in man. British journal of clinical pharmacology, 20(3), 209–215. [Link]

  • Nelson, W. L., & Shetty, H. U. (1986). Chemical and stereochemical aspects of propranolol metabolism. Diastereomeric 1-(1-hydroxy-2-propylamino)-3-(1-naphthoxy)-2-propanols produced by rat liver microsomal .omega.-hydroxylation. Journal of Medicinal Chemistry, 29(8), 1353-1359. [Link]

  • Harps, L. C., et al. (2022). Complete Reaction Phenotyping of Propranolol and 4-Hydroxypropranolol with the 19 Enzymes of the Human UGT1 and UGT2 Families. International Journal of Molecular Sciences, 23(13), 7476. [Link]

  • Oatis, J. E., Jr, et al. (1983). Synthesis and chromatographic separation of the glucuronides of (R)- and (S)-propranolol. Journal of medicinal chemistry, 26(11), 1617–1621. [Link]

  • Sun, S., et al. (2023). Mutual Modulation of the Activities of Human CYP2D6 and Four UGTs during the Metabolism of Propranolol. Current Issues in Molecular Biology, 45(9), 7130-7140. [Link]

  • Harps, L. C., et al. (2022). Complete Reaction Phenotyping of Propranolol and 4-Hydroxypropranolol with the 19 Enzymes of the Human UGT1 and UGT2 Families. ResearchGate. [Link]

  • Harps, L. C., et al. (2022). Complete Reaction Phenotyping of Propranolol and 4-Hydroxypropranolol with the 19 Enzymes of the Human UGT1 and UGT2 Families. MDPI. [Link]

  • Stoschitzky, K., et al. (2022). SEPARATION OF PROPRANOLOL ENANTIOMERS USING CHIRAL HPLC. Macedonian pharmaceutical bulletin, 68(1), 15-22. [Link]

  • Harps, L. C., et al. (2022). Complete Reaction Phenotyping of Propranolol and 4-Hydroxypropranolol with the 19 Enzymes of the Human UGT1 and UGT2 Families. PubMed. [Link]

  • Harps, L. C., et al. (2023). Glucuronidation Pathways of 5- and 7-Hydroxypropranolol: Determination of Glucuronide Structures and Enzyme Selectivity. Pharmaceuticals, 16(12), 1667. [Link]

  • Midha, K. K., et al. (1983). Pharmacokinetics of glucuronidation of propranolol following oral administration in humans. Biopharmaceutics & drug disposition, 4(4), 331–338. [Link]

  • RxReasoner. (n.d.). Propranolol Pharmacology. Retrieved February 13, 2026, from [Link]

  • Bianchetti, G., et al. (1983). Pharmacokinetics of propranolol isomers and their relationships with beta adrenoceptor blocking activity in rabbits administered with dl-propranolol. Journal of pharmacological methods, 9(4), 295–306. [Link]

  • Harps, L. C., et al. (2022). Chromatograms of (R)-propranolol glucuronide and (S)-propranolol glucuronide obtained from individual UGT reactions using racemic propranolol as the substrate. ResearchGate. [Link]

  • Harps, L. C., et al. (2023). Glucuronidation Pathways of 5- and 7-Hydroxypropranolol: Determination of Glucuronide Structures and Enzyme Selectivity. MDPI. [Link]

  • Stoschitzky, K., et al. (2022). Separation of propranolol enantiomers using chiral HPLC. ResearchGate. [Link]

  • Al-Sorkhy, M., et al. (2024). Structural and Pharmacological Insights into Propranolol: An Integrated Crystallographic Perspective. Molecules, 29(3), 698. [Link]

  • Singh, A. K., et al. (2004). Enantiomeric separation and quantitative determination of propranolol enantiomers in pharmaceutical preparations by chiral liquid chromatography. Brazilian Journal of Pharmaceutical Sciences, 40(3), 301-308. [Link]

  • Singh, A. K., et al. (2004). Enantiomeric separation and quantitative determination of propranolol enantiomers in pharmaceutical preparations by chiral liquid chromatography. ResearchGate. [Link]

  • Oatis, J. E., Jr, et al. (1983). Synthesis and chromatographic separation of the glucuronides of R- and S-propranolol. Journal of Medicinal Chemistry, 26(11), 1617-1621. [Link]

  • John, D. N. (1982). Pharmacokinetics of propranolol: a review. Journal of clinical pharmacology, 22(11-12 Pt 2), 1S-14S. [Link]

  • Harps, L. C. (2023). Investigations on the phase II metabolism of propranolol and hydroxypropranolols. [Doctoral dissertation, Freie Universität Berlin]. [Link]

  • Kalam, M. N., et al. (2020). Clinical Pharmacokinetics of Propranolol Hydrochloride: A Review. Current drug metabolism, 21(2), 89–105. [Link]

  • Harps, L. C., et al. (2022). Complete Reaction Phenotyping of Propranolol and 4-Hydroxypropranolol with the 19 Enzymes of the Human UGT1 and UGT2 Families. International journal of molecular sciences, 23(13), 7476. [Link]

Sources

Precision Phenotyping: The Role of UGT Enzymes in (S)-Propranolol Metabolism

[1]

Executive Summary

The Clinical Imperative: Propranolol is a non-selective ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

12(S)-propranololdirect O-glucuronidation

The Enzymatic Core: Contrary to early assumptions of a single "propranolol UGT," modern reaction phenotyping reveals a complex interplay of isoforms. UGT1A9 and UGT2B7 are the primary hepatic drivers for (S)-propranolol glucuronidation, while UGT1A10 plays a distinct, stereoselective role in the intestine. Understanding this specific glucuronidation architecture is vital for predicting drug-drug interactions (DDIs) and interpreting clearance variability in CYP2D6 poor metabolizers.

Mechanistic Architecture: The Glucuronidation Pathway

(S)-propranolol possesses a secondary amine and a secondary hydroxyl group on its side chain. Direct glucuronidation occurs exclusively at the side-chain hydroxyl group (O-glucuronidation) , forming (S)-propranolol-

Stereochemical Divergence

The metabolic fate of propranolol is highly stereoselective. In human liver microsomes (HLM), the formation of (S)-propranolol glucuronide exceeds that of the (R)-isomer by approximately 4-fold. This is driven by the specific binding pocket constraints of the dominant hepatic UGTs.

PropranololMetabolismS_Prop(S)-Propranolol(Active Enantiomer)CYP_OxOxidative Pathway(CYP2D6, CYP1A2)S_Prop->CYP_OxMajor Route (~80%)UGT_GlucDirect Glucuronidation(UGT1A9, UGT2B7, UGT1A10)S_Prop->UGT_GlucDirect Clearance (~17%)Hydroxy_Met4-Hydroxypropranolol(Active Metabolite)CYP_Ox->Hydroxy_MetS_Prop_Gluc(S)-Propranolol-Glucuronide(Renal Excretion)UGT_Gluc->S_Prop_GlucO-GlucuronidationDDI_RiskDDI Risk:UGT1A9 Inhibitors(e.g., Propofol)DDI_Risk->UGT_GlucInhibition

Figure 1: Metabolic bifurcation of (S)-propranolol. While oxidation is dominant, direct glucuronidation serves as a critical clearance shunt, particularly when CYP pathways are saturated or compromised.

Enzymology: Isoform Specificity & Kinetics[3][5]

The glucuronidation of (S)-propranolol is not a monolithic process; it involves distinct isoforms with unique kinetic signatures and tissue distributions.

Key UGT Isoforms
IsoformTissue LocalizationStereoselectivity PreferenceKinetic ProfileRole in (S)-Prop Clearance
UGT1A9 Liver (Major)High Preference for (S) Michaelis-Menten (Monophasic)Primary Hepatic Driver. High capacity for (S)-enantiomer.
UGT2B7 Liver & KidneyModerate / MixedSigmoidal (Auto-activation)Secondary Hepatic Driver. Broad substrate overlap with opioids.
UGT1A10 Intestine (Extrahepatic)Reverse Preference for (R) Michaelis-MentenLimits (R)-absorption presystemically; less relevant for (S).
UGT1A7 Stomach/LungPreference for (S)Michaelis-MentenMinor contribution due to low hepatic expression.
The "Reverse Stereoselectivity" Phenomenon

A critical finding for researchers is the opposing stereoselectivity between hepatic and intestinal enzymes.

  • Hepatic UGT1A9 rapidly glucuronidates (S)-propranolol (

    
     ratio S/R > 3).
    
  • Intestinal UGT1A10 preferentially metabolizes (R)-propranolol .[3]

  • Implication: First-pass metabolism in the gut may selectively filter the inactive (R)-enantiomer, while hepatic metabolism clears the active (S)-enantiomer.

Experimental Protocol: Validated Reaction Phenotyping

Objective: To quantify (S)-propranolol glucuronidation kinetics using recombinant enzymes (rUGT) or Human Liver Microsomes (HLM).

Reagents & System Preparation
  • Enzyme Source: Recombinant UGT1A9 and UGT2B7 (Baculosomes or Supersomes™).

  • Substrate: Pure (S)-Propranolol HCl (Do not use racemate for kinetic constant determination to avoid competitive inhibition between enantiomers).

  • Cofactor: UDP-glucuronic acid (UDPGA), 25 mM stock.

  • Pore-Forming Agent: Alamethicin (50 µg/mL). Critical: UGTs are luminal enzymes; latency must be removed.

  • Buffer: 50 mM Tris-HCl (pH 7.4) + 10 mM MgCl

    
    .
    
Workflow: The "Self-Validating" Incubation

This protocol includes internal checkpoints to ensure data integrity.

ExperimentalWorkflowPreIncStep 1: Pre-Incubation (5 min, 37°C)Buffer + MgCl2 + Alamethicin + rUGT(Activates Latent Enzymes)SubstrateAddStep 2: Substrate Addition(S)-Propranolol (0.5 - 1000 µM)PreInc->SubstrateAddStartStep 3: Reaction StartAdd UDPGA (5 mM final)SubstrateAdd->StartIncubationIncubation30-60 min at 37°C(Linearity Checkpoint)Start->IncubationStopStep 4: TerminationAdd Ice-cold Acetonitrile + Internal Std(Precipitates Protein)Incubation->StopAnalysisStep 5: LC-MS/MS AnalysisQuantify (S)-Propranolol GlucuronideStop->Analysis

Figure 2: Validated in vitro incubation workflow. Note the mandatory pre-incubation with Alamethicin to access the enzyme active site.

Analytical Method (LC-MS/MS)
  • Column: C18 Reverse Phase (e.g., Acquity BEH C18), 1.7 µm.

  • Mobile Phase: Gradient of 0.1% Formic Acid in Water (A) and Acetonitrile (B).

  • Separation of Diastereomers: If using racemic substrate, (S)- and (R)-glucuronides are diastereomers and can be separated on achiral C18 columns with an optimized gradient.

    • (S)-glucuronide typically elutes later than (R)-glucuronide on standard C18 phases.

  • MS Transitions (MRM):

    • Precursor:

      
       436.2 
      
      
      (Propranolol Glucuronide)
    • Product:

      
       116.1 (Propranolol fragment - cleavage of glucuronic acid and naphthol side chain).
      
    • Note: Monitor

      
       260.2 (Propranolol parent) to confirm separation.
      

Data Interpretation & Kinetic Modeling

When analyzing (S)-propranolol glucuronidation, model selection is critical.

  • UGT1A9 Data: Fits the standard Michaelis-Menten equation.[4]

    
    
    
    • Expectation:

      
      .
      
  • UGT2B7 Data: Often exhibits Sigmoidal Kinetics (Hill equation) or Substrate Inhibition at high concentrations (ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

    
    ).
    
    
    
    • Insight: If the Eadie-Hofstee plot is "hooked," do not force a linear fit. Use the Hill equation.

Translational Significance
  • Polymorphisms: UGT1A9*3 (decreased activity) may reduce (S)-propranolol clearance, potentially increasing beta-blockade intensity in poor CYP2D6 metabolizers.

  • Drug Interactions: Co-administration with Propofol (a potent UGT1A9 inhibitor) or Valproic Acid (broad UGT inhibitor) can significantly elevate (S)-propranolol plasma levels.

References

  • Stereoselective glucuronidation of propranolol in human and cynomolgus monkey liver microsomes: role of human hepatic UDP-glucuronosyltransferase isoforms, UGT1A9, UGT2B4 and UGT2B7. Pharmacology, 2008.[5]

  • Complete Reaction Phenotyping of Propranolol and 4-Hydroxypropranolol with the 19 Enzymes of the Human UGT1 and UGT2 Families. International Journal of Molecular Sciences, 2022.[1][6]

  • Stereoselective metabolism of propranolol glucuronidation by human UDP-glucuronosyltransferases 2B7 and 1A9. Drug Metabolism and Disposition, 2010.

  • Prominent but Reverse Stereoselectivity in Propranolol Glucuronidation by Human UDP-Glucuronosyltransferases 1A9 and 1A10. Drug Metabolism and Disposition, 2006.[5]

Methodological & Application

High-Efficiency Extraction of Propranolol and Glucuronide Metabolites via Mixed-Mode Cation Exchange (MCX)

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Solid Phase Extraction (SPE) Protocols for Propranolol Glucuronides Content Type: Application Note & Technical Protocol Audience: Bioanalytical Scientists, DMPK Researchers, and Toxicology Labs

Abstract & Introduction

The accurate quantification of Propranolol and its phase II metabolites, specifically Propranolol-O-glucuronide (PG) and 4-hydroxypropranolol glucuronide , is critical for pharmacokinetic profiling and antidoping analysis. While Propranolol is a lipophilic basic drug (logP ~3.0, pKa ~9.6), its glucuronides are significantly more polar and labile.

Standard Reversed-Phase (C18) SPE often fails to retain these polar metabolites efficiently, leading to breakthrough and poor recovery. Furthermore, "dilute-and-shoot" methods suffer from severe matrix effects (ion suppression) caused by phospholipids in plasma.

This guide details a Mixed-Mode Strong Cation Exchange (MCX) protocol. By exploiting the basic secondary amine present in both the parent drug and its glucuronides, this method achieves >90% recovery while removing >98% of phospholipids.

The Chemical Challenge & Strategy

The Analyte Paradox
  • Propranolol: Hydrophobic, Basic. Retains well on C18.

  • Propranolol Glucuronide: Hydrophilic, Amphoteric (contains both the basic amine and the acidic glucuronic acid moiety). Poor retention on C18; requires ion-exchange mechanisms for robust capture.

The "Catch and Release" Mechanism

We utilize a polymeric sorbent functionalized with sulfonic acid groups (Strong Cation Exchange).

  • Load (pH < 3): The sample is acidified. The secondary amine on the propranolol backbone becomes protonated (

    
    ). The glucuronic acid moiety (
    
    
    
    ) remains neutral. The analyte binds to the sorbent via ionic interaction .
  • Wash (Organic): Since the analyte is "locked" ionically, we can wash with 100% Methanol. This aggressively removes hydrophobic interferences (neutrals) that would normally elute a drug from a C18 column.

  • Elute (pH > 11): We apply a basic organic solvent. The amine deprotonates (

    
    ), breaking the ionic bond and releasing the clean analyte.
    

Experimental Protocol

Materials & Reagents
  • SPE Cartridge: Mixed-Mode Strong Cation Exchange (e.g., Waters Oasis MCX, Phenomenex Strata-X-C), 30 mg / 1 cc or 96-well µElution plate.

  • Loading Buffer: 4% Phosphoric Acid (

    
    ) in water.[1]
    
  • Wash Solvent 1: 2% Formic Acid in water (removes proteins/salts).[2]

  • Wash Solvent 2: 100% Methanol (removes hydrophobic neutrals).

  • Elution Solvent: 5% Ammonium Hydroxide (

    
    ) in Methanol (freshly prepared).
    
Sample Pre-Treatment

Plasma/Serum:

  • Aliquot 100 µL of plasma.[1][2][3]

  • Add 100 µL of 4%

    
     .
    
  • Vortex for 30 seconds. Note: Acidification disrupts protein binding and ensures the drug is positively charged.

Urine:

  • Dilute 1:1 with 4%

    
     to ensure pH < 3. Hydrolysis (via 
    
    
    
    -glucuronidase) should be skipped if measuring intact glucuronides.
Step-by-Step SPE Workflow
StepSolvent / ActionVolume (1 cc cartridge)Mechanistic Purpose
1. Condition Methanol1 mLActivates polymeric pores.
2. Equilibrate Water1 mLPrepares surface for aqueous sample.
3. Load Pre-treated Sample~200-500 µLAnalyte binds via cation exchange (

).
4. Wash 1 2% Formic Acid (aq)1 mLRemoves albumin, salts, and hydrophilic interferences.
5. Wash 2 100% Methanol1 mLCritical Step: Removes neutral lipids and hydrophobic matrix components. Analyte remains bound ionically.
6. Elute 5%

in MeOH
2 x 250 µLHigh pH deprotonates the analyte amine, breaking the ionic bond.
7. Post-Treatment Evaporate & Reconstitute--Evaporate under

at <40°C (prevent hydrolysis). Reconstitute in mobile phase.

Visualization of Workflow & Mechanism

The SPE Logic Flow

SPE_Workflow Start Biological Sample (Plasma/Urine) PreTreat Pre-Treatment Add 4% H3PO4 (1:1) pH < 3 Start->PreTreat Load Load onto MCX Sorbent (Ionic Binding) PreTreat->Load Wash1 Wash 1: Aqueous Acid (Removes Proteins/Salts) Load->Wash1 Wash2 Wash 2: 100% Methanol (Removes Neutrals/Lipids) Wash1->Wash2 Elute Elute: 5% NH4OH in MeOH (Breaks Ionic Bond) Wash2->Elute Analysis LC-MS/MS Analysis Elute->Analysis

Caption: Figure 1: Step-by-step Mixed-Mode Cation Exchange (MCX) workflow for Propranolol Glucuronides.

Molecular Interaction Mechanism

Mechanism State1 Loading (pH 2) Analyte: Positively Charged (+) Sorbent: Negatively Charged (-) Interaction Ionic Bond (Strong Retention) State1->Interaction Strong Binding State2 Elution (pH 11) Analyte: Neutral (0) Sorbent: Negatively Charged (-) Release Repulsion/Release (Elution) State2->Release Deprotonation

Caption: Figure 2: The "Catch and Release" mechanism relying on pH-dependent ionization of the secondary amine.

LC-MS/MS Analysis Parameters

After extraction, samples should be analyzed using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

  • Column: C18 (e.g., ACQUITY UPLC HSS T3), 1.8 µm, 2.1 x 50 mm.

  • Mobile Phase A: 0.1% Formic Acid + 10mM Ammonium Formate in Water.[4]

  • Mobile Phase B: Acetonitrile.[1]

  • Gradient: 5% B to 95% B over 5 minutes.

  • Detection: ESI Positive Mode (+).[2][5]

MRM Transitions (Example):

Analyte Precursor (m/z) Product (m/z) Cone Voltage (V) Collision Energy (eV)
Propranolol 260.2 116.1 30 20
Propranolol-Glucuronide 436.2 260.2 35 25

| 4-OH-Propranolol-Glucuronide | 452.2 | 276.2 | 35 | 25 |

Critical Success Factors & Troubleshooting

Stability Warning

Glucuronides are susceptible to in-source fragmentation (mimicking the parent drug) and thermal degradation .

  • Protocol Adjustment: Do not exceed 40°C during the evaporation step.

  • Verification: Monitor the "Propranolol" channel in a pure Glucuronide standard injection. If a peak appears at the Glucuronide retention time in the Parent channel, in-source fragmentation is occurring.

Matrix Effects (Phospholipids)

The 100% Methanol wash (Step 5) is the most vital step for data quality. Because the analyte is locked by charge, methanol washes away the phospholipids (major cause of ion suppression) without losing the analyte. Omitting this step or using a weaker solvent (e.g., 50% MeOH) will result in "dirty" extracts.

pH Control

If recovery is low (<70%):

  • Check Loading pH: Must be < 3.0. If the sample is not acidic enough, the amine won't protonate, and the drug will flow through.

  • Check Elution pH: Must be > 11.0. Use fresh

    
    ; ammonia is volatile and old solutions lose potency, failing to elute the drug.
    

References

  • Waters Corporation. "Efficient Extraction of Propranolol, Doxepin, and Loperamide in Plasma Using Oasis PRiME MCX."[3] Waters Application Notes. Available at: [Link][2][3]

  • Partani, P. et al. "Simultaneous quantitation of propranolol and 4-hydroxy propranolol in human plasma by solid phase extraction and liquid chromatography/electrospray tandem mass spectrometry." Journal of Pharmaceutical and Biomedical Analysis, 2009.[4][6]

  • Togawa, T. et al. "Metabolite profiling study of propranolol in rat using LC/MS/MS analysis." Biomedical Chromatography, 1999.[7]

  • Schipperges, S. et al. "Quantitation of the Chiral Shift in Metabolism of Propranolol Using 2D-LC/MS/MS." Agilent Technologies Application Note, 2021. Available at: [Link]

Sources

Troubleshooting & Optimization

Preventing in-source fragmentation of propranolol glucuronide

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Welcome to the technical support guide for the analysis of propranolol glucuronide. This resource is designed for researchers, scientists, and drug development professionals who are utilizing liquid chromatography-mass spectrometry (LC-MS) and encountering challenges with the stability of this critical metabolite. Propranolol undergoes extensive phase II metabolism, with glucuronidation being a significant pathway.[1][2][3] The resulting propranolol glucuronide is a more polar and water-soluble conjugate, facilitating its excretion from the body.[4] However, the analysis of this glucuronide can be compromised by a phenomenon known as in-source fragmentation (ISF), also referred to as in-source decay or collision-induced dissociation (CID) within the ion source.[5][6] This guide provides in-depth troubleshooting strategies and answers to frequently asked questions to help you mitigate in-source fragmentation and ensure the integrity of your analytical data.

Understanding In-Source Fragmentation of Propranolol Glucuronide

What is in-source fragmentation and why does it occur with propranolol glucuronide?

In-source fragmentation is the unintended breakdown of an analyte within the ion source of a mass spectrometer, before it reaches the mass analyzer.[6] For propranolol glucuronide, this typically occurs in the intermediate pressure region between the atmospheric pressure electrospray ionization (ESI) source and the high vacuum of the mass analyzer.[5][6] The process is primarily driven by excessive energy being transferred to the ions through collisions with gas molecules and electric fields.[6]

Propranolol glucuronide, like many glucuronide conjugates, has a labile glycosidic bond connecting the propranolol aglycone to the glucuronic acid moiety. This bond is susceptible to cleavage under the energetic conditions within the ion source. The most common fragmentation pathway is the neutral loss of the glucuronic acid group (176 Da), which results in the formation of a fragment ion with the same mass-to-charge ratio (m/z) as the parent propranolol molecule.[4][7]

cluster_0 Ion Source (Intermediate Pressure Region) cluster_1 Mass Analyzer (High Vacuum) Propranolol_Glucuronide Propranolol Glucuronide [M+H]⁺ m/z 436.2 Propranolol_Fragment Propranolol Aglycone [M+H]⁺ m/z 260.2 Propranolol_Glucuronide->Propranolol_Fragment In-Source Fragmentation Neutral_Loss Neutral Loss of Glucuronic Acid (176 Da) Mass_Spectrum Resulting Mass Spectrum: - Peak at m/z 436.2 (intended) - Peak at m/z 260.2 (artifact) Propranolol_Fragment->Mass_Spectrum Detected Start Suspected In-Source Fragmentation Step1 Step 1: Optimize Cone Voltage (Declustering Potential) Start->Step1 Step2 Step 2: Evaluate Source Temperature Step1->Step2 If fragmentation persists Step3 Step 3: Assess Mobile Phase Composition Step2->Step3 If fragmentation persists Step4 Step 4: Ensure Chromatographic Separation Step3->Step4 If co-elution is a factor End Stable Propranolol Glucuronide Signal Step4->End

Sources

Validation & Comparative

A Comparative Guide to the Bioanalytical Method Validation of (S)-Propranolol-O-beta-D-glucuronide

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of drug development, the meticulous quantification of drug metabolites is as critical as the analysis of the parent drug itself. (S)-Propranolol-O-beta-D-glucuronide, a major metabolite of the widely used beta-blocker propranolol, presents unique challenges in its bioanalysis. This guide offers a comprehensive comparison of bioanalytical method validation strategies for this specific metabolite, grounded in current regulatory expectations and scientific best practices. We will delve into the nuances of method selection, address the inherent instability of glucuronide conjugates, and provide a framework for robust validation in line with international guidelines.

The Regulatory Imperative: A Harmonized Approach

The validation of bioanalytical methods is not merely a scientific exercise but a regulatory necessity to ensure data reliability for pharmacokinetic and toxicokinetic studies.[1][2] The International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH) M10 guideline has emerged as the global standard, unifying the expectations of major regulatory bodies like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA).[1][2][3][4][5][6] Adherence to the principles outlined in ICH M10 is paramount for the acceptance of bioanalytical data in regulatory submissions.[3][5][6]

The core tenets of bioanalytical method validation, as stipulated by ICH M10, include the assessment of:

  • Selectivity and Specificity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample.[1][7]

  • Calibration Curve and Limits of Quantitation: Establishing the relationship between analyte concentration and analytical response, and defining the lower and upper limits of reliable quantification.[1][7]

  • Accuracy and Precision: The closeness of measured values to the true value and the degree of scatter between a series of measurements, respectively.[1][7][8]

  • Matrix Effects: The influence of matrix components on the ionization of the analyte.[7]

  • Stability: The chemical stability of the analyte in the biological matrix under various storage and processing conditions.[1][7][8]

The Glucuronide Challenge: Instability and Analytical Strategy

The analysis of glucuronide metabolites, such as (S)-Propranolol-O-beta-D-glucuronide, is fraught with challenges, primarily due to their inherent instability.[9][10][11] These conjugates can be susceptible to hydrolysis, leading to the back-conversion to the parent drug, propranolol.[10][12] This can result in an overestimation of the parent drug concentration and an underestimation of the metabolite concentration, skewing pharmacokinetic data.[13] Therefore, careful consideration of the analytical strategy is crucial.

Two primary approaches can be employed for the quantification of (S)-Propranolol-O-beta-D-glucuronide:

  • Direct Quantification: This involves the direct measurement of the intact glucuronide conjugate. This is the preferred method as it provides the most accurate representation of the metabolite's concentration.

  • Indirect Quantification via Hydrolysis: This method involves the enzymatic or chemical hydrolysis of the glucuronide to release the parent aglycone (propranolol), which is then quantified. The concentration of the glucuronide is then inferred. While simpler in some respects, this approach is prone to inaccuracies if the hydrolysis is incomplete or if the parent drug is also present in the sample.

This guide will focus on the validation of the direct quantification method, as it represents the more rigorous and reliable approach. However, we will also discuss the critical aspects of the hydrolysis-based method for comparative purposes.

Method Comparison: Direct vs. Indirect Quantification

FeatureDirect Quantification (LC-MS/MS)Indirect Quantification (with Enzymatic Hydrolysis)
Principle Direct measurement of the intact (S)-Propranolol-O-beta-D-glucuronide molecule.Enzymatic cleavage of the glucuronic acid moiety, followed by quantification of the released (S)-propranolol.
Specificity High, as it directly measures the analyte of interest.Lower, as it relies on the assumption that all measured propranolol post-hydrolysis originates from the glucuronide.
Potential for Inaccuracy Low, provided analyte stability is maintained.High, due to risks of incomplete hydrolysis, and interference from endogenous propranolol.
Workflow Complexity More complex method development to ensure analyte stability.Simpler in terms of the final analyte being the parent drug, but requires a robust and validated hydrolysis step.
Regulatory Preference Generally preferred for its accuracy and directness.May be acceptable if properly justified and validated, especially in early discovery phases.

Experimental Workflow for Direct Quantification of (S)-Propranolol-O-beta-D-glucuronide

The following workflow outlines the key steps for a robust bioanalytical method using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS), the gold standard for this type of analysis.[14][15]

Direct Quantification Workflow cluster_0 Sample Handling & Preparation cluster_1 LC-MS/MS Analysis cluster_2 Data Processing & Reporting SampleCollection 1. Sample Collection (Immediate stabilization) SampleStorage 2. Sample Storage (-70°C or lower) SampleCollection->SampleStorage ProteinPrecipitation 3. Protein Precipitation (e.g., Acetonitrile) SampleStorage->ProteinPrecipitation SupernatantTransfer 4. Supernatant Transfer ProteinPrecipitation->SupernatantTransfer LC_Separation 5. Chromatographic Separation (Reversed-Phase C18) SupernatantTransfer->LC_Separation MS_Detection 6. Mass Spectrometric Detection (MRM Mode) LC_Separation->MS_Detection Quantification 7. Quantification (Calibration Curve) MS_Detection->Quantification ValidationReport 8. Validation Report (ICH M10 Compliance) Quantification->ValidationReport Indirect Quantification Workflow cluster_0 Sample Preparation & Hydrolysis cluster_1 LC-MS/MS Analysis cluster_2 Data Processing & Reporting SampleCollection 1. Sample Collection EnzymaticHydrolysis 2. Enzymatic Hydrolysis (β-glucuronidase) SampleCollection->EnzymaticHydrolysis ReactionTermination 3. Reaction Termination EnzymaticHydrolysis->ReactionTermination Extraction 4. Extraction of Propranolol ReactionTermination->Extraction LC_Separation 5. Chromatographic Separation (Reversed-Phase C18) Extraction->LC_Separation MS_Detection 6. Mass Spectrometric Detection (MRM Mode) LC_Separation->MS_Detection Quantification 7. Quantification of Propranolol MS_Detection->Quantification Calculation 8. Calculation of Glucuronide Conc. Quantification->Calculation

Sources

Safety Operating Guide

A Researcher's Guide to the Proper Disposal of (S)-Propranolol-O-beta-D-glucuronide

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides essential safety and logistical information for the proper disposal of (S)-Propranolol-O-beta-D-glucuronide, a primary metabolite of the widely used beta-blocker, propranolol.[1] As researchers, scientists, and drug development professionals, our responsibility extends beyond the laboratory bench to include the safe and environmentally conscious management of all chemical waste. This document offers a procedural framework grounded in regulatory standards and scientific best practices to ensure compliance and safety.

Hazard Assessment: The Foundation of Safe Disposal

Before any disposal protocol can be initiated, a thorough hazard assessment is paramount. This step dictates the entire disposal pathway. (S)-Propranolol-O-beta-D-glucuronide is a metabolite of propranolol, and its hazard profile must be carefully considered.[1][2][3]

Information from available Safety Data Sheets (SDS) for propranolol glucuronides presents some ambiguity. One source classifies a salt of the compound as "Harmful if swallowed," while others suggest it is not a dangerous substance according to the Globally Harmonized System (GHS).[4][5][6] The parent drug, propranolol, is also classified as harmful if swallowed.[7]

The Precautionary Principle: Given the conflicting data and the known hazard of the parent compound, it is scientifically prudent to handle (S)-Propranolol-O-beta-D-glucuronide as a potentially hazardous substance. The first principle of prudent laboratory practice is to formulate a disposal plan before beginning any activity.[8]

Table 1: Summary of Hazard Classifications for Propranolol Glucuronides

Compound NameSourceGHS ClassificationSignal WordHazard Statement
Propranolol β-D-Glucuronide (sodium salt)Cayman ChemicalAcute toxicity - oral 4WarningH302: Harmful if swallowed
(S)-Propranolol O-β-D-glucuronideSynthoseNot a dangerous substanceNoneNone
(±)-4-hydroxy Propranolol β-D-GlucuronideCayman ChemicalNot classifiedNoneNone

Regulatory Framework: Understanding the Rules

In the United States, pharmaceutical waste management is primarily regulated by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[9][10][11] A key regulation, the 2019 "Management Standards for Hazardous Waste Pharmaceuticals Final Rule" (often called the "Pharma Rule"), established sector-specific standards for healthcare facilities and laboratories.[10][12]

The Cardinal Rule: No Sewering. The most critical mandate of the Pharma Rule is the strict prohibition on disposing of hazardous waste pharmaceuticals down the drain (sewering).[10][11][13] The EPA strongly discourages the sewering of any pharmaceutical, hazardous or not, to prevent contamination of water supplies.[9] Active pharmaceutical ingredients, including beta-blockers, are increasingly detected in environmental waters, posing potential risks to aquatic life and human health.[14]

Disposal Decision Workflow

The following workflow provides a logical pathway for determining the correct disposal stream for (S)-Propranolol-O-beta-D-glucuronide waste. The process begins with consulting your institution's Environmental Health & Safety (EHS) department, which is the definitive authority for waste classification and disposal procedures at your facility.

DisposalWorkflow cluster_haz start Start: Generate (S)-Propranolol-O-beta-D-glucuronide Waste consult_ehs Consult Institutional EHS & Compound SDS start->consult_ehs is_hazardous Is waste classified as RCRA Hazardous? consult_ehs->is_hazardous non_haz_path Follow Protocol A: Non-Hazardous Pharmaceutical Waste is_hazardous->non_haz_path  No haz_path Follow Protocol B: RCRA Hazardous Pharmaceutical Waste is_hazardous->haz_path Yes / Precautionary 'Yes'   collect_non_haz Collect in designated, clearly labeled 'Non-Hazardous Pharmaceutical Waste' container. non_haz_path->collect_non_haz collect_haz Collect in compatible, sealed hazardous waste container. Label with 'Hazardous Waste' and specific contents. haz_path->collect_haz disposal_non_haz Arrange for pickup by institutional EHS or licensed waste contractor for incineration. collect_non_haz->disposal_non_haz disposal_haz Arrange for pickup by institutional EHS for compliant disposal via approved vendor. collect_haz->disposal_haz end End: Waste Properly Disposed & Documented disposal_non_haz->end disposal_haz->end

Caption: Disposal Decision Workflow for (S)-Propranolol-O-beta-D-glucuronide.

Step-by-Step Disposal Protocols

Based on the decision workflow, select the appropriate protocol. In all cases, waste must be segregated to prevent incompatible materials from mixing.[8]

Protocol A: Disposal as Non-Hazardous Pharmaceutical Waste

This protocol applies if your EHS office determines the waste does not meet RCRA criteria for hazardous waste.

  • Waste Collection:

    • Designate a specific, compatible waste container for "Non-Hazardous (S)-Propranolol-O-beta-D-glucuronide Waste."

    • The container must be in good condition, compatible with the waste, and have a secure lid.

    • Collect solids (e.g., powder) and liquids in separate, appropriate containers.

  • Labeling:

    • Clearly label the container with the full chemical name: "(S)-Propranolol-O-beta-D-glucuronide."

    • Add the words "Non-Hazardous Pharmaceutical Waste for Incineration." Do not use abbreviations.

  • Storage:

    • Store the sealed container in a designated satellite accumulation area or as directed by your institution's waste management plan.

    • Ensure it is stored away from incompatible chemicals.

  • Disposal:

    • Arrange for pickup through your institutional EHS program or a licensed chemical waste disposal contractor.[15]

    • The preferred disposal method for non-hazardous pharmaceuticals is incineration to ensure complete destruction.[11][16]

Protocol B: Disposal as RCRA Hazardous Waste (Precautionary Approach)

This protocol applies if the waste is determined to be RCRA hazardous or if your institution adopts a precautionary stance.

  • Waste Collection:

    • Use only approved hazardous waste containers provided by or specified by your EHS department.

    • Keep the container closed at all times except when adding waste.

    • Do not mix this waste stream with any other chemical waste unless explicitly permitted by EHS.[8]

  • Labeling:

    • Affix a "Hazardous Waste" label to the container.

    • List all contents, including "(S)-Propranolol-O-beta-D-glucuronide" and any solvents or media.

    • Your EHS department will provide guidance on the appropriate federal waste codes. For pharmaceutical waste, this may include the code "PHRM".[13]

  • Storage:

    • Store the container in a designated and properly managed satellite accumulation area.

    • Ensure secondary containment is in place to manage potential leaks.

  • Disposal:

    • Contact your EHS department for waste pickup.[17]

    • The waste will be transported by certified professionals to a licensed Treatment, Storage, and Disposal Facility (TSDF), where it will be incinerated in accordance with EPA regulations.[17]

Spill and Decontamination Procedures

Accidents can happen. A clear and immediate response plan is crucial for safety.

  • Immediate Actions:

    • Alert personnel in the immediate area.

    • If the spill is large or involves a highly volatile solvent, evacuate the area and contact EHS or emergency services.

  • Control and Containment:

    • For small, manageable spills, wear the appropriate Personal Protective Equipment (PPE).

    • Contain the spill using an inert absorbent material (e.g., vermiculite, sand, or commercial sorbent pads). Do not use combustible materials like paper towels to absorb flammable solvent spills.

    • For solid spills, gently cover with a sorbent pad to prevent dust from becoming airborne. If necessary, vacuum the dust with a HEPA-filtered vacuum.[15]

  • Cleanup and Disposal:

    • Carefully scoop the absorbent material and spilled substance into a designated hazardous waste container.

    • Decontaminate the spill area with an appropriate solvent or cleaning solution, and dispose of all cleaning materials as hazardous waste.

    • Label the container as "Spill Debris containing (S)-Propranolol-O-beta-D-glucuronide" and manage it according to Protocol B.

Table 2: Recommended Personal Protective Equipment (PPE)

TaskMinimum PPE Requirement
Routine Handling & Weighing - Nitrile gloves- Safety glasses with side shields- Laboratory coat
Spill Cleanup - Chemical-resistant gloves (check manufacturer compatibility chart)- Chemical splash goggles- Face shield (if splash hazard exists)- Laboratory coat or chemical-resistant apron

Conclusion

The responsible disposal of (S)-Propranolol-O-beta-D-glucuronide is a non-negotiable aspect of laboratory safety and environmental stewardship. The core principles are straightforward: perform a thorough hazard assessment, never dispose of pharmaceutical waste via the sewer system, and always operate in close consultation with your institution's Environmental Health & Safety department. By adhering to these structured protocols, researchers can ensure that their work remains safe, compliant, and ethically sound from discovery through disposal.

References

  • Management of Hazardous Waste Pharmaceuticals. (2026, January 22). US EPA.
  • Update on pharmaceutical waste disposal... (n.d.). American Journal of Health-System Pharmacy - Ovid.
  • Management Standards for Hazardous Waste Pharmaceuticals. (n.d.).
  • Pharmaceutical Waste Management: The Final Pharmaceutical Rule. (2024, August 15). Republic Services.
  • Pharma Rule. (2025, December 12). US EPA.
  • Propranolol β-D-Glucuronide (sodium salt) - Safety Data Sheet. (2025, February 5). Cayman Chemical.
  • (S)-Propranolol O-β-D-glucuronide, Min. 95%. (n.d.). Synthose.
  • Safety Data Sheet - (±)-4-hydroxy Propranolol β-D-Glucuronide. (2025, August 21). Cayman Chemical.
  • Stereoselective disposition and glucuronidation of propranolol in humans. (n.d.). PubMed - NIH.
  • Propranolol Hydrochloride - Safety Data Sheet. (2020, December 17). Molecular Devices.
  • SAFETY DATA SHEET - (R)-(+)-propranolol hydrochloride. (2024, July 1). Merck Millipore.
  • (S)-Propranolol-O-β-D-glucuronide. (n.d.). Acanthus Research.
  • Guidelines for safe disposal of unwanted pharmaceuticals in and after emergencies. (n.d.).
  • Beta-Propiolactone Safety Operating Procedure. (n.d.). Rutgers University.
  • How to Dispose of Unused Medicines. (n.d.). FDA.
  • Pharmaceutical Waste Under Scrutiny. (n.d.). Pharma Logistics.
  • Stereoselective urinary excretion of S-(-)- and R-(+)-propranolol glucuronide following oral administration of RS-propranolol in Chinese Han subjects. (n.d.). PMC - NIH.
  • Guidance for Disposal of Drugs Used in Clinical Research. (2011). Washington University in St. Louis.
  • Analysis of Beta-Blockers in Environment - A Review. (2025, April 26). JSciMed Central.
  • Management of Waste. (n.d.).

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(S)-Propranolol-O-beta-D-glucuronide
Reactant of Route 2
(S)-Propranolol-O-beta-D-glucuronide

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.